molecular formula C16H14N2O2S2 B6078332 N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide

N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide

Cat. No. B6078332
M. Wt: 330.4 g/mol
InChI Key: JNYWPHOPAPMAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB belongs to the class of sulfonamide compounds, which have been widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin.

Mechanism of Action

The exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide is not fully understood. However, it is believed that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. CAIX plays a crucial role in regulating the acidity of the tumor microenvironment, which is essential for cancer cell survival. By inhibiting CAIX, N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide disrupts the pH balance of the tumor microenvironment, leading to cancer cell death.
Biochemical and Physiological Effects
N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.

Advantages and Limitations for Lab Experiments

N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide is also highly soluble in water, which makes it easy to prepare solutions for in vitro experiments. However, there are some limitations to using N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide in lab experiments. One limitation is that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has low bioavailability, which means that it may not be effective in vivo. Another limitation is that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide. One direction is to further investigate the mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide, particularly its effects on CAIX and the tumor microenvironment. Another direction is to explore the potential of N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide as a combination therapy with other drugs, such as immune checkpoint inhibitors. Additionally, further studies are needed to evaluate the in vivo efficacy and safety of N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide in animal models and clinical trials.
Conclusion
N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide is a promising chemical compound that has shown potential as a therapeutic agent for the treatment of cancer. Its inhibitory effects on CAIX and cancer cell proliferation make it an attractive candidate for further research. While there are some limitations to using N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide in lab experiments, its advantages make it a valuable tool for investigating the mechanisms of cancer cell growth and metastasis. With further research, N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide may prove to be a valuable addition to the arsenal of drugs used in cancer treatment.

Synthesis Methods

N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide can be synthesized by reacting 4-biphenylsulfonyl chloride with 4-methyl-2-aminobenzothiazole in the presence of a base, such as triethylamine. The reaction yields N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or acetone.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-12-11-21-16(17-12)18-22(19,20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYWPHOPAPMAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-4-phenylbenzenesulfonamide

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